molecular formula C17H19N5O4S B2723230 N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)-2,5-dimethoxybenzenesulfonamide CAS No. 1396685-86-1

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)-2,5-dimethoxybenzenesulfonamide

Cat. No.: B2723230
CAS No.: 1396685-86-1
M. Wt: 389.43
InChI Key: BYYJSNWXPUPIEQ-UHFFFAOYSA-N
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Description

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)-2,5-dimethoxybenzenesulfonamide is a useful research compound. Its molecular formula is C17H19N5O4S and its molecular weight is 389.43. The purity is usually 95%.
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Scientific Research Applications

Synthetic and Medicinal Aspects of Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine scaffold is recognized as a privileged heterocycle in drug discovery, exhibiting a wide range of medicinal properties such as anticancer, CNS agents, anti-infectious, anti-inflammatory, CRF1 antagonists, and radiodiagnostics. The significance of structure-activity relationship (SAR) studies in medicinal chemistry is emphasized, with many lead compounds derived for various disease targets. The synthetic strategies for pyrazolo[1,5-a]pyrimidine derivatives highlight their potential in drug development, urging medicinal chemists to further exploit this scaffold. This review consolidates significant advances in the synthetic and biological exploration of pyrazolo[1,5-a]pyrimidines since the 1980s, marking it as a cornerstone for future pharmaceutical innovations (Cherukupalli et al., 2017).

Hybrid Catalysts in Synthesis of Pyranopyrimidine Derivatives

The synthesis of 5H-pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (thiones) showcases the application of hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, highlighting the versatility and bioavailability of the pyranopyrimidine core. This core is pivotal in medicinal and pharmaceutical industries, underscoring the structural challenges and the intensive investigations into its synthetic pathways. The review covers synthetic pathways employed for the development of various derivatives, shedding light on the importance of hybrid catalysts from 1992 to 2022 in crafting lead molecules with broader catalytic applications (Parmar, Vala, & Patel, 2023).

Pyrazole Bearing Pyrimidine Analogues in Antimicrobial Drug Discovery

Pyrazole clubbed/fused pyrimidine derivatives have been identified as a valuable source for antimicrobial drug discovery. This review focuses on diverse synthetic approaches and antimicrobial potency, underlining the structural modifications that improve pharmacokinetic properties in pre-clinical drug species. It suggests a promising future for the synthesis of new-age antimicrobials with enhanced potency, emphasizing the strategic significance of ring variation, substitution, and electron-withdrawing groups (Trivedi, Joshi, & Patel, 2022).

Properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)pyrimidin-5-yl]-2,5-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O4S/c1-11-7-12(2)22(20-11)17-18-9-13(10-19-17)21-27(23,24)16-8-14(25-3)5-6-15(16)26-4/h5-10,21H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYYJSNWXPUPIEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC=C(C=N2)NS(=O)(=O)C3=C(C=CC(=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.